4-Anilinobut-2-en-1-ol
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Overview
Description
4-Anilinobut-2-en-1-ol is an organic compound with the molecular formula C₁₀H₁₃NO. It contains a phenyl group attached to a butenol chain, making it a versatile molecule in organic synthesis and various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Anilinobut-2-en-1-ol can be synthesized through several methods. One common route involves the reaction of aniline with but-2-en-1-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Anilinobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols or amines .
Scientific Research Applications
4-Anilinobut-2-en-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: This compound is utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Anilinobut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Anilinobut-2-en-1-ol: C₁₀H₁₃NO
4-Anilinobut-2-en-1-one: C₁₀H₁₁NO
4-Anilinobut-2-en-1-amine: C₁₀H₁₄N₂
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and physical properties. The presence of both a phenyl group and a hydroxyl group allows for diverse reactivity and applications compared to similar compounds .
Properties
CAS No. |
53780-73-7 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-anilinobut-2-en-1-ol |
InChI |
InChI=1S/C10H13NO/c12-9-5-4-8-11-10-6-2-1-3-7-10/h1-7,11-12H,8-9H2 |
InChI Key |
NUNBPYLKUMUGPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC=CCO |
Origin of Product |
United States |
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